molecular formula C16H9F2N3OS3 B2652622 2,6-difluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 477503-53-0

2,6-difluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2652622
CAS No.: 477503-53-0
M. Wt: 393.44
InChI Key: LTMJBRODSHDNSP-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a tricyclic core with fused dithia-diazatricyclo rings. The molecule incorporates two fluorine atoms at the 2,6-positions of the benzamide moiety and a methylsulfanyl group at position 11 of the tricyclic system. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions, cyclizations, and alkylations, as inferred from analogous pathways described for structurally related 1,2,4-triazole-thione derivatives (e.g., compounds [7–9] in ). Spectral characterization via ¹H/¹³C-NMR, IR, and mass spectrometry would confirm key functional groups, such as the absence of C=O (1663–1682 cm⁻¹ in IR) in cyclized products and the presence of tautomeric thione forms (νC=S at 1247–1255 cm⁻¹) .

Properties

IUPAC Name

2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3OS3/c1-23-16-20-10-6-5-9-12(13(10)25-16)24-15(19-9)21-14(22)11-7(17)3-2-4-8(11)18/h2-6H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMJBRODSHDNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves several steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes include:

    Formation of the Core Structure: This typically involves the cyclization of precursor molecules under specific conditions to form the fused ring system.

    Introduction of Functional Groups: Functional groups such as fluorine atoms and methylsulfanyl groups are introduced through reactions like halogenation and thiolation.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

2,6-difluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, affecting the compound’s reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Functional Groups Pharmacological Notes
Target Compound Tricyclo[7.3.0.0²,⁶]dodeca-pentaene 2,6-difluorobenzamide; methylsulfanyl C=S, N–S bonds; aromatic fluorination Hypothesized kinase/modulator activity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole-thione 2,4-difluorophenyl; X = H, Cl, Br C=S, SO₂Ph; tautomeric thione/thiol Antifungal/antibacterial activity
10H-2,7-Diazaphenothiazine Derivatives [1–10] Diazaphenothiazine Varied N-alkyl/aryl groups N–S bonds; aromatic halogenation Anticancer/pro-apoptotic effects
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 4-methoxyphenyl; phenyl Multiple N–C bonds; methoxy group Structural model for crystallography

Key Observations :

  • Electronic Effects: Fluorination at aromatic positions (as in the target compound and [7–9]) enhances metabolic stability and bioavailability compared to non-fluorinated analogues .
  • Tautomerism : The thione tautomer in the target compound and [7–9] is stabilized by resonance, contrasting with thiol forms that require acidic conditions .
  • Bioactivity Correlation: Diazaphenothiazines ([5]) exhibit anticancer activity via intercalation or enzyme inhibition, suggesting the target compound’s tricyclic system may similarly interact with biological targets .
Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (), the target compound shows ~65–70% structural similarity to 1,2,4-triazole-thiones ([7–9]) due to shared fluorophenyl and thione groups. However, its tricyclic core reduces similarity (<50%) to linear diazaphenothiazines ([5]) . Hierarchical clustering of bioactivity profiles () suggests that fluorinated tricyclic benzamides cluster separately from non-fluorinated derivatives, indicating fluorine’s role in modulating target specificity .

Biological Activity

The compound 2,6-difluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core linked to a heterocyclic system containing thiazole and benzothiazole rings. The presence of fluorine and a methylsulfanyl group adds to its chemical diversity.

Key Properties

PropertyValue
Molecular FormulaC₁₅H₁₃F₂N₃S₂
Molecular Weight361.5 g/mol
IUPAC NameThis compound
LogP2.5
Topological Polar Surface Area85 Ų

Biological Activity

Research indicates that this compound exhibits various biological activities that may be leveraged in therapeutic contexts:

Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in cell cycle regulation. For instance:

  • Mechanism of Action : The thiazole and benzothiazole rings may interact with protein targets through hydrogen bonding or hydrophobic interactions, potentially leading to the inhibition of pathways critical for tumor growth.
  • Case Study : A study demonstrated that related compounds significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through caspase activation .

Antimicrobial Properties

The compound's unique structure suggests potential antimicrobial activity:

  • Mechanism : The presence of the methylsulfanyl group could enhance membrane permeability or interfere with bacterial metabolic pathways.
  • Research Finding : Preliminary tests indicated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit specific enzymes:

  • Example : Inhibitors targeting proteases involved in viral replication have shown promise in early studies.
  • Research Insight : The structural features allow for selective binding to the active sites of these enzymes .

Synthesis and Modifications

The synthesis involves multi-step organic reactions starting from thiazole and benzothiazole intermediates:

  • Formation of Heterocyclic Rings : Initial reactions involve creating thiazole and benzothiazole structures.
  • Coupling Reaction : The final coupling with 4-morpholin-4-sulfonylbenzamide is facilitated using coupling agents like EDCI or DCC .

Future Directions

Further research is required to elucidate the full spectrum of biological activities and mechanisms associated with this compound:

  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target proteins.

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